N-2-adamantyl-4-[4-(methylsulfonyl)-1-piperazinyl]-3-nitrobenzamide
Overview
Description
N-2-adamantyl-4-[4-(methylsulfonyl)-1-piperazinyl]-3-nitrobenzamide is a useful research compound. Its molecular formula is C22H30N4O5S and its molecular weight is 462.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.19369124 g/mol and the complexity rating of the compound is 817. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Overview of Applications
N-2-adamantyl-4-[4-(methylsulfonyl)-1-piperazinyl]-3-nitrobenzamide is a compound with potential applications in various scientific research fields. Although the specific compound was not directly found in the literature, insights can be drawn from research involving related compounds and functionalities, such as piperazine derivatives, nitrobenzamide functionalities, and adamantyl groups. These components are often explored for their unique properties in drug development, material science, and environmental applications.
Drug Development and Therapeutic Applications
The inclusion of piperazine and adamantyl groups in molecules has been extensively explored for therapeutic applications, including as antipsychotic, anti-inflammatory, and anticancer agents. Piperazine derivatives, for instance, are recognized for their versatility in medicinal chemistry, offering a range of pharmacological activities such as CNS activity, anticancer, cardio-protective, and antiviral effects (Rathi et al., 2016). Similarly, adamantyl-containing compounds have been investigated for their drug-like properties, often contributing to increased molecular stability and specificity towards biological targets.
Environmental Science and Water Treatment
Compounds with nitrobenzamide functionalities have found applications in environmental science, particularly in water treatment and purification processes. For instance, mesotrione, a compound related by the presence of a nitrobenzamide moiety, has been used as an herbicide with favorable environmental and toxicological profiles, indicating its safety and efficiency in agricultural use (Carles et al., 2017). This suggests potential research avenues for this compound in environmental applications, focusing on its degradation, environmental fate, and impact on non-target organisms.
Properties
IUPAC Name |
N-(2-adamantyl)-4-(4-methylsulfonylpiperazin-1-yl)-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O5S/c1-32(30,31)25-6-4-24(5-7-25)19-3-2-16(13-20(19)26(28)29)22(27)23-21-17-9-14-8-15(11-17)12-18(21)10-14/h2-3,13-15,17-18,21H,4-12H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHFGEJJPSGTNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3C4CC5CC(C4)CC3C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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